Globularin Globularin Globularin has been reported in Penstemon glaber, Globularia orientalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1399-49-1
VCID: VC0191335
InChI: InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
SMILES: Array
Molecular Formula: C24H28O11
Molecular Weight: 492.5 g/mol

Globularin

CAS No.: 1399-49-1

Cat. No.: VC0191335

Molecular Formula: C24H28O11

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

Globularin - 1399-49-1

Specification

CAS No. 1399-49-1
Molecular Formula C24H28O11
Molecular Weight 492.5 g/mol
IUPAC Name [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
Standard InChI Key SCIGYBYAZUFDLA-LUVHZPKESA-N

Introduction

Chemical Properties and Structure

Globularin possesses a complex chemical structure characteristic of iridoid glucosides, featuring a glucose moiety attached to an iridoid skeleton with additional functional groups that contribute to its biological activity.

Chemical Identification and Structural Characteristics

Globularin has been thoroughly characterized through various analytical techniques. The compound is identified by the CAS registry number 1399-49-1 and has a molecular formula of C24H28O11 . Its complete chemical name is [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate . This complex nomenclature reflects the multiple stereocenters and functional groups present in the molecule.

The structure consists of an iridoid skeleton connected to a glucose moiety through a glycosidic linkage, with a cinnamoyl group attached as an ester. This structural configuration contributes to its diverse biological activities and pharmacological potential.

Physical and Chemical Properties

Globularin exhibits specific physical and chemical properties that are important for its identification, isolation, and biological applications. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Globularin

PropertyCharacteristicReference
CAS Number1399-49-1
Molecular FormulaC24H28O11
Molecular Weight492.5 g/mol
Physical AppearancePowder
Compound ClassIridoids
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage RecommendationDesiccate at -20°C
Standard InChIKeySCIGYBYAZUFDLA-LUVHZPKESA-N

For optimal solubility in laboratory settings, it is recommended to warm the container at 37°C and subject it to ultrasonic agitation. While preparing solutions on the day of use is optimal, stock solutions stored below -20°C can remain stable for several months .

Analytical Characterization of Globularin

The structural elucidation and characterization of globularin have been accomplished through various analytical techniques, with mass spectrometry playing a particularly important role in confirming its identity and investigating its fragmentation patterns.

Mass Spectrometric Analysis

Mass spectrometric methodologies have been instrumental in elucidating the structure of globularin. A comprehensive study employed both positive and negative electrospray ionization techniques coupled with collision-induced dissociation (CID) and tandem mass spectrometry to investigate the compound's structural characteristics .

The analysis involved in-source fragmentation of various ionic forms including deprotonated [M−H]−, protonated [M+H]+, lithiated [M+Li]+, sodiated [M+Na]+, and potassium-cationized [M+K]+ species . This approach provided valuable structural information regarding both the glycoside and aglycone moieties of the molecule.

Fragmentation Patterns and Structural Insights

The mass spectrometric investigation revealed several significant fragmentation pathways that contribute to our understanding of globularin's structure:

  • Glycosidic fission and ring cleavages of both aglycone and sugar moieties were identified as the predominant fragmentation pathways during collision-induced dissociation .

  • Additional fragmentation patterns included losses of small molecules and the cinnamoyl and cinnamate portions of the molecule .

  • Alkali metal cationization was found to offer additional fragmentation pathways involving cross-ring cleavages under CID conditions .

  • Unlike the dissociation patterns observed for protonated molecular ions, metal-cationized molecules produced sugar fragments, with the C0+ fragment (corresponding to the glucose ion) appearing as a major daughter peak across all studied compounds .

  • Fragment ions coordinated to K+ were also observed from [M+K]+, albeit in low abundance .

These detailed fragmentation studies have proven crucial for confirming the structural characteristics of globularin and differentiating it from related compounds.

Biological Activities of Globularin

Globularin has demonstrated diverse biological activities that suggest potential therapeutic applications across multiple health conditions. These properties have been investigated through both in vitro and in vivo studies.

Antidiabetic Properties

One of the most extensively studied biological activities of globularin is its antidiabetic potential. Several studies have demonstrated significant hypoglycemic effects in both normal and diabetic experimental models.

A comprehensive investigation examined the effect of intraperitoneal administration of globularin on blood glucose levels in normal and streptozotocin-induced diabetic rats . The findings revealed that:

  • Single intraperitoneal administration of globularin at a dose of 100 mg/kg body weight produced a significant decrease in blood glucose levels in both normal and diabetic rats .

  • In prolonged treatment studies, repeated intraperitoneal administration of globularin (2 × 100 mg/kg body weight) resulted in a significant reduction of blood glucose levels compared to diabetic control rats .

  • Daily injection of globularin (2 × 100 mg/kg body weight) also demonstrated hypolipidemic effects, suggesting potential benefits for diabetic complications involving lipid metabolism .

These findings align with the traditional use of Globularia alypum in various cultures for the management of diabetes and related conditions.

Antioxidant Activities

The antioxidant properties of Globularia alypum extracts containing globularin include:

  • Strong DPPH radical scavenging activity (IC50 = 17.25 μg/mL), indicating potential for neutralizing harmful free radicals .

  • The observed antioxidant effects may contribute to the protective mechanisms against oxidative stress-related conditions, including diabetes complications.

Additional Biological Activities

Beyond its antidiabetic and antioxidant properties, globularin has shown other biological activities that expand its potential therapeutic applications:

  • Anti-inflammatory Activity: Studies with Globularia species containing globularin have demonstrated anti-inflammatory potential, though the specific contribution of globularin requires further investigation .

  • Enzyme Inhibitory Activity: Globularin has been identified as a contributor to the α-glucosidase inhibitory activity observed in Globularia alypum extracts, which represents one potential mechanism for its antidiabetic effects .

Biological ActivityKey FindingsModel/SystemReference
AntidiabeticSignificant reduction in blood glucose levels at 100 mg/kg body weightNormal and streptozotocin-induced diabetic rats
HypolipidemicReduction in lipid levels with repeated administrationStreptozotocin-induced diabetic rats
AntioxidantContribution to DPPH radical scavenging activityIn vitro assays (as component of G. alypum)
α-Glucosidase InhibitionContribution to enzyme inhibitory activityIn vitro enzyme assays (as component of G. alypum)

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